TOR VI

描述

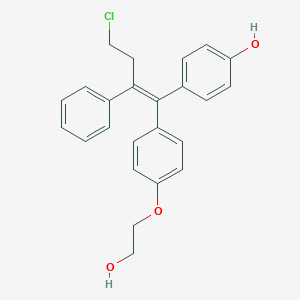

TOR VI is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a phenol group, a chloro-substituted phenyl group, and a hydroxyethoxy-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of TOR VI typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-(2-hydroxyethoxy)benzaldehyde in the presence of a base to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with phenylacetylene under specific conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

TOR VI can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to modify the phenyl groups or other functional groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Reduced phenyl derivatives.

Substitution: Substituted phenolic compounds with various functional groups.

科学研究应用

Plant Biology

Impact on Growth and Development:

Research indicates that TOR signaling is vital for regulating plant growth under varying environmental conditions. The application of compounds like 3OHPGSL (a glucosinolate derivative) has shown potential in modulating TOR activity, thereby influencing root development in plants such as Arabidopsis thaliana. This compound appears to inhibit root growth similarly to known TOR inhibitors, suggesting a direct interaction with the TOR complex .

Potential for Herbicide Development:

Given its effects on plant metabolism and development, compounds targeting the TOR pathway could lead to innovative herbicides. By understanding how these compounds interact with the TOR signaling network, researchers can develop strategies to enhance crop resilience against herbivory and environmental stressors .

Cancer Research

Role as a Therapeutic Target:

TOR VI has been identified as a potential therapeutic target in cancer treatment due to its involvement in cell proliferation and survival. Inhibitors of the PI3K/m-TOR pathway have shown promise in clinical studies for various cancers . The development of new inhibitors that target the TOR complex specifically may provide more effective treatment options with fewer side effects compared to existing therapies.

Mechanistic Insights:

Studies have demonstrated that the TOR pathway regulates crucial cellular processes such as autophagy and protein synthesis, which are often dysregulated in cancer cells. Understanding these mechanisms can aid in designing targeted therapies that exploit these vulnerabilities .

Fungal Pathogenesis

Implications for Fungal Diseases:

Research into the TOR pathway's role in fungal pathogens like Cryptococcus neoformans highlights its significance in virulence and drug resistance. Studies suggest that targeting TOR signaling can impair fungal growth and enhance susceptibility to antifungal agents . This approach could lead to novel treatments for fungal infections that are resistant to current therapies.

Data Table: Summary of Applications

Case Study 1: Modulation of Plant Growth

In a study involving Arabidopsis thaliana, researchers applied 3OHPGSL to assess its impact on root development. The findings indicated that this compound effectively inhibited root elongation by targeting the TOR signaling pathway, thereby providing insights into potential agricultural applications for enhancing crop resilience under stress conditions .

Case Study 2: Cancer Therapeutics

A clinical trial investigating a novel PI3K/m-TOR inhibitor demonstrated significant tumor reduction in patients with advanced solid tumors. The mechanism was linked to the inhibition of TOR-mediated protein synthesis and autophagy, underscoring the importance of this pathway in cancer biology .

Case Study 3: Fungal Virulence

Research on C. neoformans revealed that disrupting TOR signaling resulted in decreased virulence factors and enhanced susceptibility to fluconazole treatment. This study highlights the potential for developing new antifungal strategies targeting the TOR pathway .

作用机制

The mechanism of action of TOR VI involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and hydroxyethoxy groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- **4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

- **4-[(Z)-4-chloro-1-[4-(2-methoxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

- **4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]anisole

Uniqueness

TOR VI is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and hydroxyethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.

生物活性

The compound TOR VI is a significant player in the realm of biological research, primarily due to its role as a modulator of the Target of Rapamycin (TOR) signaling pathway. This pathway is crucial for regulating cellular growth, metabolism, and responses to environmental stimuli across various organisms, including plants and animals. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in health and disease.

Overview of TOR Signaling Pathway

The TOR signaling pathway consists of two major complexes: TORC1 and TORC2 , which are involved in different cellular functions. TORC1 is primarily responsible for regulating cell growth in response to nutrients, while TORC2 is involved in cytoskeletal organization and cell survival. The activity of TOR is influenced by various factors such as nutrient availability, energy status, and stress conditions .

This compound functions as an inhibitor of the TOR pathway, similar to rapamycin. Its biological activity can be summarized as follows:

- Nutrient Sensing : this compound inhibits TOR activity under nutrient-rich conditions, effectively mimicking starvation signals. This inhibition leads to reduced protein synthesis and increased autophagy, processes that are critical for maintaining cellular homeostasis .

- Cell Proliferation : By modulating TOR signaling, this compound influences cell cycle progression. Inhibition of TOR results in reduced phosphorylation of downstream targets such as S6K and 4E-BP1, leading to decreased translation initiation and cell proliferation .

- Stress Response : Under conditions of stress (e.g., oxidative stress), this compound enhances autophagic processes, allowing cells to recycle damaged components and survive adverse conditions .

Research Findings

Recent studies have highlighted the diverse effects of this compound across different biological systems:

Table 1: Summary of Biological Effects of this compound

Case Studies

- Plant Development :

- Cancer Research :

- Metabolic Disorders :

属性

IUPAC Name |

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISSTPNAJAQFE-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)O)\C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-01-3 | |

| Record name | 4'-Hydroxyospemifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYOSPEMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE6RRB4CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。